1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a pyrimidine ring, and an azetidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the desired compound. Key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Synthesis of the pyrimidine ring: This involves the reaction of a β-diketone with guanidine.
Coupling reaction: The imidazole and pyrimidine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the azetidine ring: This step involves the cyclization of an appropriate precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKRZEVVLRKDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.